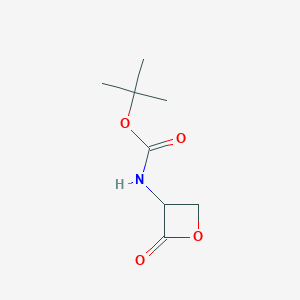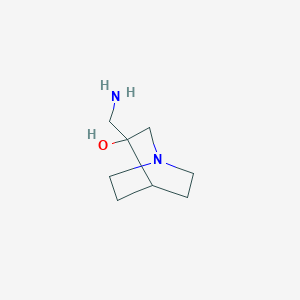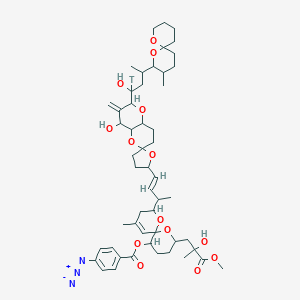
3,5-Dichloropyridine
Descripción general
Descripción
3,5-Dichloropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C5H3Cl2N and a molecular weight of 147.99 .
Synthesis Analysis
The synthesis of 3,5-Dichloropyridine involves complex chemical reactions. It has been shown in the literature that many factors including the nature of the nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloropyridine is represented by the formula C5H3Cl2N . The 3D structure of the molecule can be viewed using Java or Javascript .
Chemical Reactions Analysis
3,5-Dichloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature. In principle, all halogen atoms may be displaced by nucleophiles . It has been reported to undergo nucleophilic displacement reaction in ionic liquid .
Physical And Chemical Properties Analysis
3,5-Dichloropyridine is a solid substance with a melting point of 65-67°C (lit.) . It has an empirical formula of C5H3Cl2N and a molecular weight of 147.99 .
Aplicaciones Científicas De Investigación
Deprotonation Studies
The compound has been studied for its deprotonation reactions using lithium bases. These studies are crucial for understanding the behavior of pyridine derivatives in different chemical environments and can inform the synthesis of more complex molecules .
Formation of Metal Complexes
It serves as a ligand to form metal complexes with various metals. For example, it has been used to create copper(II) carboxylates that exhibit antiferromagnetic behavior, which is significant in magnetic materials research .
Safety and Hazards
Mecanismo De Acción
Target of Action
Dichloropyridines are known to be highly reactive due to their electron-deficient nature, which makes them susceptible to nucleophilic attack .
Mode of Action
The mode of action of 3,5-Dichloropyridine involves its interaction with nucleophiles. In 3,5-Dichloropyridine, the C4 site is an electrophilic region while C2 and C6 positions are nucleophilic sites . This suggests that the compound can undergo reactions at these sites, leading to various changes in the molecule.
Biochemical Pathways
It’s worth noting that dichloropyridines have been used as building blocks in the synthesis of various chemically relevant organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 65-67 °c . This could potentially influence its absorption and distribution in the body.
Propiedades
IUPAC Name |
3,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGHPGAUFIJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179307 | |
| Record name | Pyridine, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 3,5-Dichloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.77 [mmHg] | |
| Record name | 3,5-Dichloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,5-Dichloropyridine | |
CAS RN |
2457-47-8 | |
| Record name | 3,5-Dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DICHLOROPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K92ASQ4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5-dichloropyridine?
A1: The molecular formula of 3,5-dichloropyridine is C5H3Cl2N, and its molecular weight is 148.00 g/mol. []
Q2: What spectroscopic data is available for 3,5-dichloropyridine?
A2: 3,5-Dichloropyridine has been characterized using various spectroscopic techniques including:
- Nuclear Quadrupole Resonance (NQR): Both 14N and 35Cl NQR studies have been performed, providing insights into charge transfer interactions. [, ]
- Infrared (IR) and Raman Spectroscopy: These techniques have been used to study vibrational modes, charge transfer complexes, and hydrogen bonding interactions. [, , ]
- UV-Visible Spectroscopy: UV-Vis spectroscopy, coupled with theoretical calculations, has been used to investigate electronic transitions and the influence of structural modifications on absorption properties. [, ]
- NMR Spectroscopy: 1H and 13C NMR have been employed for structural confirmation and to study the impact of substituents on chemical shifts. [, , ]
Q3: How do modifications to the 3,5-dichloropyridine structure affect its biological activity?
A3: Structural modifications to 3,5-dichloropyridine significantly impact its biological activity. For instance, introducing a benzamide group at the 4-position and alkoxy groups at various positions resulted in compounds with phosphodiesterase-4 (PDE4) inhibitory activity, potentially useful for treating inflammatory diseases like asthma. [] Another study found that replacing chlorine atoms with alkylthio groups led to compounds with herbicidal activity. []
Q4: Can 3,5-dichloropyridine be used as a ligand in metal complexes?
A5: Yes, 3,5-dichloropyridine can act as a ligand in various metal complexes. For example, it forms adducts with dimeric copper(II) carboxylates, influencing their magnetic and spectral properties. [, ] It can also form complexes with iron(III) porphyrinates, contributing to the control of spin state in these systems. []
Q5: What is the role of 3,5-dichloropyridine N-oxide in gold-catalyzed reactions?
A6: 3,5-Dichloropyridine N-oxide acts as an oxidant in gold-catalyzed reactions, influencing chemoselectivity. In the oxidative cyclization of 3,5-dien-1-ynes, it promotes the formation of cyclopentadienyl aldehydes through a prior enyne cyclization pathway. [] Similarly, in the intermolecular oxidation of terminal alkynes, it facilitates the synthesis of α-mesyloxy ketones via α-oxo gold carbene intermolecular O–H insertion. []
Q6: Have computational methods been employed to study 3,5-dichloropyridine?
A6: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 3,5-dichloropyridine.
- Electronic Properties: HOMO-LUMO energy gaps, electron distribution, and molecular electrostatic potential. [, ]
- Spectroscopic Properties: Vibrational frequencies, IR and Raman intensities, and UV-Vis absorption spectra. []
- Reaction Mechanisms: Stability of lithiated species and regioselectivity in selenium insertion reactions. []
- Structural Properties: Geometry optimization and prediction of molecular structures. [, ]
Q7: What analytical methods are used to characterize and quantify 3,5-dichloropyridine?
A7: Various analytical techniques are employed for the characterization and quantification of 3,5-dichloropyridine and its derivatives:
- HPLC: High-performance liquid chromatography (HPLC) is used to assess the purity of synthesized compounds. []
- Calvet Microcalorimetry: Used to determine thermodynamic properties like enthalpies of vaporization and sublimation. []
- X-ray Diffraction: Single-crystal and powder X-ray diffraction provide information about crystal structures, bond lengths, and intermolecular interactions. [, , , ]
Q8: Can 3,5-dichloropyridine undergo phase transitions?
A10: Yes, 3,5-dichloropyridine exhibits temperature-dependent phase transitions. Studies using calorimetry, X-ray diffraction, and NQR have identified three distinct phases with different crystal structures and molecular arrangements. []
Q9: How is 3,5-dichloropyridine synthesized?
A9: 3,5-Dichloropyridine can be synthesized through various methods, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)











